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Compound of Interest

Compound Name: 2-Methoxy-2-(o-tolyl)ethanamine

Cat. No.: B3401910

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational and research purposes only. 4-Bromo-
2,5-dimethoxyphenethylamine (2C-B) is a controlled substance in many jurisdictions. The
synthesis, possession, and distribution of this compound may be illegal. All activities involving
this substance should be conducted in strict compliance with local laws and regulations, and
under the appropriate licenses and safety protocols.

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis,
and pharmacological properties of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a synthetic
psychedelic of the 2C family. Initially synthesized in 1974 by Alexander Shulgin, 2C-B has a
rich history of use in both therapeutic and recreational contexts.[1][2] This document details its
mechanism of action, focusing on its interaction with serotonergic receptors, and provides a
summary of its pharmacokinetic and pharmacodynamic properties. Furthermore, this guide
includes detailed experimental protocols for its chemical synthesis, as well as for key in vitro
assays essential for its pharmacological characterization. Quantitative data are presented in
tabular format for ease of reference, and key processes are visualized using diagrams
generated with Graphviz.
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4-Bromo-2,5-dimethoxyphenethylamine, commonly known as 2C-B, was first synthesized by
the American chemist Alexander Shulgin in 1974 from 2,5-dimethoxybenzaldehyde.[1][3][4]
Shulgin's work on phenethylamines, extensively documented in his book "PiHKAL
(Phenethylamines | Have Known and Loved)," aimed to explore the structure-activity
relationships of psychedelic compounds.[4][5][6]

Initially, 2C-B was explored by the psychiatric community as a potential aid in psychotherapy
due to its reported ability to induce a state of enhanced sensory perception and emotional
openness with fewer introspective demands compared to other classic psychedelics.[1][7]
However, its use in a therapeutic setting was short-lived, partly due to its notable
gastrointestinal side effects and a perceived lack of the profound empathogenic effects
associated with compounds like MDMA.[1][8]

In the 1980s and early 1990s, 2C-B was commercially and legally sold under various trade
names, including "Erox," "Nexus," "Venus," and "Performax,"” and was often marketed as an
aphrodisiac.[1][8][9][10] Its popularity as a recreational substance grew, particularly in the rave
and club scenes, where it was sometimes sold as a substitute for MDMA ("ecstasy").[8][10] The
increasing recreational use led to its legal control. In the United States, 2C-B was placed on
Schedule | of the Controlled Substances Act in 1995 by the Drug Enforcement Administration
(DEA).[2][8] It is now a controlled substance in many countries worldwide, classified under
Schedule Il of the United Nations Convention on Psychotropic Substances.[1]

Physicochemical Properties

The physicochemical properties of 2C-B are summarized in the table below. This data is
essential for its handling, formulation, and for understanding its absorption, distribution,
metabolism, and excretion (ADME) profile.

© 2025 BenchChem. All rights reserved. 2/14 Tech Support


https://en.wikipedia.org/wiki/5-HT2A_receptor
https://www.researchgate.net/figure/5-HT2A-receptor-signaling-pathways-a-In-blood-vessels-and-other-smooth-muscles_fig5_349281324
https://www.psychedelics.com/articles/2c-b-alexander-shulgin/
https://www.psychedelics.com/articles/2c-b-alexander-shulgin/
https://en.wikipedia.org/wiki/PiHKAL
https://www.ucl.ac.uk/~ucbtdag/bioethics/writings/shulgin.html
https://en.wikipedia.org/wiki/5-HT2A_receptor
https://www.reactionbiology.com/datasheet/5-ht2a_invest
https://en.wikipedia.org/wiki/5-HT2A_receptor
https://pubmed.ncbi.nlm.nih.gov/23681534/
https://en.wikipedia.org/wiki/5-HT2A_receptor
https://pubmed.ncbi.nlm.nih.gov/23681534/
https://tools.thermofisher.com/content/sfs/manuals/mp10215.pdf
https://pubmed.ncbi.nlm.nih.gov/38102107/
https://pubmed.ncbi.nlm.nih.gov/23681534/
https://pubmed.ncbi.nlm.nih.gov/38102107/
https://en.wikipedia.org/wiki/2C-B
https://pubmed.ncbi.nlm.nih.gov/23681534/
https://en.wikipedia.org/wiki/5-HT2A_receptor
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3401910?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Source
2-(4-Bromo-2,5-

IUPAC Name ] ] [1]
dimethoxyphenyl)ethanamine

Molecular Formula C10H14BrNO2 [1]

Molar Mass 260.131 g-mol—1 [1]

CAS Number 66142-81-2 (base) [1]

56281-37-9 (hydrochloride) [11]

Melting Point (°C) 237-239 (hydrochloride) [11]
Slightly soluble in acetone,

N soluble in chloroform, insoluble

Solubility (HCI salt) ) ] [11]
in ether, soluble in methanol,
soluble in water

Amax 296 nm [12]

Synthesis

The synthesis of 2C-B, as described by Alexander Shulgin in PIHKAL, starts from 2,5-
dimethoxybenzaldehyde. The general workflow involves a Henry reaction to form the

nitrostyrene, followed by reduction to the corresponding phenethylamine, and subsequent

bromination.

Synthesis Workflow
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Caption: Synthesis workflow for 2C-B Hydrochloride.
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Experimental Protocol: Synthesis of 2C-B Hydrochloride

The following protocol is an adaptation of the synthesis described by Alexander Shulgin.

Step 1: Synthesis of 2,5-Dimethoxy--nitrostyrene

To a solution of 2,5-dimethoxybenzaldehyde (24.9 g, 0.15 mol) in 150 mL of isopropanol, add
nitromethane (10 g, 0.16 mol) and ethylenediammonium acetate (2.7 g, 15 mmol).

Gently heat the mixture until all solids dissolve.

Allow the solution to stand at room temperature for 24 hours, then transfer to a refrigerator
for an additional 24 hours.

Collect the resulting orange crystalline precipitate by filtration, wash with cold isopropanoal,
and air dry. This yields 2,5-dimethoxy-B-nitrostyrene.[13]

Step 2: Synthesis of 2,5-Dimethoxyphenethylamine (2C-H)

Prepare a suspension of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF)
under an inert atmosphere.

Slowly add a solution of 2,5-dimethoxy--nitrostyrene in anhydrous THF to the LAH
suspension with stirring.

After the addition is complete, reflux the mixture for several hours to ensure complete
reduction.

Cool the reaction mixture and cautiously quench the excess LAH by the sequential addition
of water and a sodium hydroxide solution.

Filter the resulting aluminum salts and wash the filter cake with THF.

Remove the solvent from the filtrate under reduced pressure to yield 2,5-
dimethoxyphenethylamine (2C-H) as an oil.[13]

Step 3: Synthesis of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)
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Dissolve the 2C-H oil in glacial acetic acid.

Slowly add a solution of bromine in glacial acetic acid to the 2C-H solution with stirring.

After the addition is complete, stir the mixture for a period to allow for complete bromination.

The product, 2C-B hydrobromide, may precipitate from the solution.

Step 4: Conversion to 2C-B Hydrochloride

Dissolve the crude 2C-B hydrobromide in a mixture of glacial acetic acid and water.

Add concentrated hydrochloric acid to the solution.

The 2C-B hydrochloride will precipitate as a crystalline solid.

Collect the solid by filtration, wash with water, then with ether, and air dry to yield 2C-B
hydrochloride.[13]

Pharmacology
Mechanism of Action

The psychedelic effects of 2C-B are primarily mediated by its interaction with the central
nervous system, particularly the serotonergic system. It acts as a partial agonist at the
serotonin 5-HT2a and 5-HT2zc receptors.[1][14][15] There are some conflicting reports in the
literature, with some studies suggesting it may also act as a 5-HTz2a receptor antagonist under
certain experimental conditions.[13][14][15][16] The 5-HTza receptor is a G-protein coupled
receptor (GPCR) that, upon activation, couples to the Gg/11 signaling pathway.[1][17]

Signaling Pathway

The activation of the 5-HT2a receptor by an agonist like 2C-B initiates an intracellular signaling
cascade. This pathway is crucial for the psychoactive effects of serotonergic psychedelics.
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Caption: 5-HT2a receptor signaling pathway activated by 2C-B.
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This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into

inositol trisphosphate (IP3) and diacylglycerol (DAG).[17] IPs stimulates the release of

intracellular calcium, while DAG activates protein kinase C (PKC).[1][18] These downstream

events are thought to modulate neuronal excitability and synaptic plasticity, contributing to the

perceptual and cognitive alterations characteristic of the psychedelic experience.

Pharmacokinetics and Pharmacodynamics

The following tables summarize key pharmacokinetic and pharmacodynamic parameters of 2C-

B.

Table 1: Pharmacokinetic Parameters of 2C-B

Parameter

Value

Notes

Route of Administration

Oral, Insufflation, Rectal

[1]

Oral Dose Range

12 - 24 mg

As per Shulgin's PiHKAL.[1]

Onset of Action (Oral)

20 - 90 minutes

[1]

Duration of Action (Oral)

2 - 8 hours

[1]

Peak Plasma Concentration
(Cmax)

5.4+ 1.7 ng/mL

After a 30 mg oral dose.[1]

Time to Peak (Tmax)

2.3+ 1.0 hours

After a 30 mg oral dose.[1]

Elimination Half-life

1.2 - 2.5 hours

[1]

Primarily by monoamine

Deamination and

Metabolism oxidase (MAO-A and MAO-B) demethylation are key
and CYP450 enzymes.[1] metabolic pathways.[1]

Metabolites BDMPE, BDMPAA, BDMBA [1]

Excretion Urine [1]

Table 2: Receptor Binding and Functional Activity of 2C-B
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Receptor Assay Type Value Notes
B-arrestin2

5-HT2a ] ECs0=9.03 nM [19]
recruitment
B-arrestin2 Efficacy = 89.0% (vs

5-HTza ) [19]
recruitment LSD)
Arachidonic acid

5-HT2c pECs0 = 6.8 [12]
release
Antagonist activity Potency ~30-fold

5-HT2a [16]
(Xenopus oocytes) lower than 2C-I

Experimental Protocols for In Vitro Assays
5-HTz2a Receptor Binding Assay

This protocol is a generalized procedure for a competitive radioligand binding assay to
determine the affinity of a test compound (e.g., 2C-B) for the 5-HT2a receptor.

Materials:

e Cell membranes from a cell line stably expressing human 5-HTza receptors (e.g., CHO-K1
cells).[7][20]

o Radioligand: [*H]ketanserin.[14][15]

¢ Non-specific binding control: Mianserin or another suitable 5-HT2a antagonist.
o Assay buffer (e.g., HEPES buffer, pH 7.4).[14]

e Test compound (2C-B) at various concentrations.

o 96-well microfilter plates (e.g., GF/B or GF/C).[14][15]

 Scintillation cocktail.

o Microplate scintillation counter.
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Procedure:

Prepare a dilution series of the test compound (2C-B) in the assay buffer.

In a 96-well plate, add the cell membrane preparation, the radioligand ([3H]ketanserin) at a
fixed concentration (typically near its Kd value), and the test compound at varying
concentrations.

For determining total binding, add assay buffer instead of the test compound.

For determining non-specific binding, add a high concentration of the non-specific binding
control (e.g., mianserin).

Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach
equilibrium (e.g., 60 minutes).

Terminate the binding reaction by rapid filtration through the microfilter plate using a cell
harvester.

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a
microplate scintillation counter.

Calculate the specific binding at each concentration of the test compound by subtracting the
non-specific binding from the total binding.

Analyze the data using non-linear regression to determine the 1Cso value of the test
compound. The Ki value can then be calculated using the Cheng-Prusoff equation.[20]

Phospholipase C (PLC) Functional Assay

This assay measures the functional activity of 2C-B at the 5-HT2a receptor by quantifying the

production of inositol phosphates, a downstream product of PLC activation.

Materials:

A cell line expressing the human 5-HTza receptor.
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[BH]myo-inositol for radiolabeling.

Assay medium (e.g., DMEM/F12).

LiCl solution.

Test compound (2C-B) at various concentrations.

Quenching solution (e.qg., trichloroacetic acid).

Anion exchange chromatography columns.

Scintillation cocktail and counter.

Procedure:

Seed the cells in a multi-well plate and allow them to attach overnight.

Label the cells with [3H]myo-inositol in an inositol-free medium for 24-48 hours.

Wash the cells and pre-incubate them with assay medium containing LiCl. LiCl inhibits
inositol monophosphatase, leading to the accumulation of inositol phosphates.

Add the test compound (2C-B) at various concentrations and incubate for a specified time
(e.g., 30-60 minutes) at 37°C.

Terminate the reaction by adding a quenching solution (e.g., ice-cold trichloroacetic acid).
Neutralize the samples and apply them to anion exchange columns.
Wash the columns to remove free [*H]myo-inositol.

Elute the total [*H]inositol phosphates with a suitable eluent (e.g., ammonium formate/formic
acid).

Quantify the radioactivity in the eluates using liquid scintillation counting.

Plot the amount of [3H]inositol phosphates produced against the concentration of the test
compound and analyze the data using non-linear regression to determine the ECso and
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Emax values.

Conclusion

4-Bromo-2,5-dimethoxyphenethylamine (2C-B) is a classic psychedelic phenethylamine with a
well-documented history and a reasonably well-understood mechanism of action centered on
the serotonergic system, particularly the 5-HT2a and 5-HT2c receptors. Its synthesis, pioneered
by Alexander Shulgin, is achievable through standard organic chemistry techniques. The
pharmacological characterization of 2C-B and its analogs relies on established in vitro assays,
such as receptor binding and functional assays, which are crucial for understanding their
therapeutic potential and structure-activity relationships. This guide provides a foundational
resource for researchers and scientists interested in the study of serotonergic psychedelics.
Further research is warranted to fully elucidate the complex pharmacology of 2C-B and to
explore its potential therapeutic applications in a controlled and scientific setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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